molecular formula C11H16ClNO2 B13647551 Methyl 2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride

Methyl 2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride

Cat. No.: B13647551
M. Wt: 229.70 g/mol
InChI Key: BYIBLHYLBHBOIW-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is used primarily in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride typically involves the reaction of 2,4-dimethylphenylacetic acid with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

methyl 2-amino-2-(2,4-dimethylphenyl)acetate;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-7-4-5-9(8(2)6-7)10(12)11(13)14-3;/h4-6,10H,12H2,1-3H3;1H

InChI Key

BYIBLHYLBHBOIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)OC)N)C.Cl

Origin of Product

United States

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